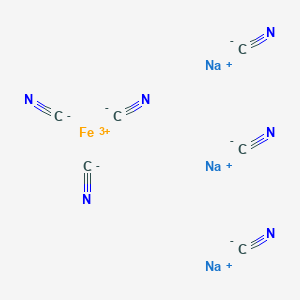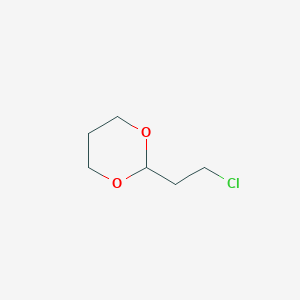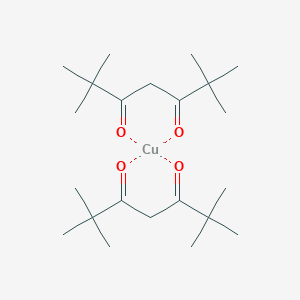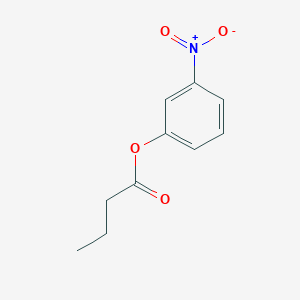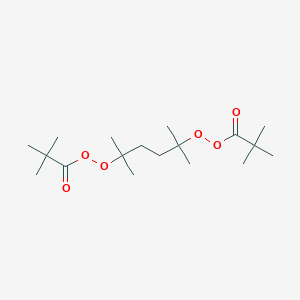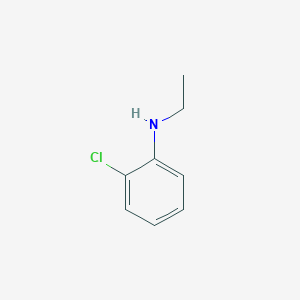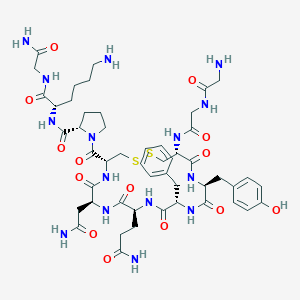
Vasopressin, N-(N-gly-gly)-8-lys-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vasopressin, N-(N-gly-gly)-8-lys- is a synthetic analog of the natural hormone vasopressin. It is commonly referred to as lysine vasopressin or lypressin. Vasopressin is a peptide hormone that is primarily involved in regulating water balance in the body. It also plays a role in vasoconstriction and the regulation of blood pressure. Lypressin is used in scientific research as a tool to investigate the physiological effects of vasopressin.
Wirkmechanismus
Lypressin binds to vasopressin receptors in the body, which are primarily located in the kidneys and blood vessels. The binding of lysine vasopressin to these receptors leads to the activation of a signaling pathway that ultimately results in the physiological effects of vasopressin.
Biochemische Und Physiologische Effekte
Lypressin has several biochemical and physiological effects. It promotes water reabsorption in the kidneys, which leads to an increase in urine concentration. It also induces vasoconstriction, which can increase blood pressure. Lypressin has been shown to play a role in social behavior, memory, and learning.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using lysine vasopressin in lab experiments is that it is a synthetic analog of vasopressin, which allows for precise control over the experimental conditions. Lypressin is also relatively stable and easy to handle. One limitation of using lysine vasopressin is that it may not fully replicate the physiological effects of natural vasopressin. Additionally, the effects of lysine vasopressin may vary depending on the experimental conditions and the species being studied.
Zukünftige Richtungen
There are several future directions for research related to lysine vasopressin. One area of interest is the role of vasopressin in social behavior and cognition. Another area of interest is the potential therapeutic applications of vasopressin analogs in the treatment of conditions such as diabetes insipidus and hypotension. Additionally, there is ongoing research related to the development of new vasopressin analogs with improved pharmacological properties.
Synthesemethoden
Lypressin is synthesized using solid-phase peptide synthesis. The process involves the stepwise addition of amino acids to a growing peptide chain. The amino acids are protected using various chemical groups to prevent unwanted reactions. Once the peptide chain is complete, the protecting groups are removed, and the peptide is purified using high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
Lypressin is used in scientific research to investigate the physiological effects of vasopressin. It is commonly used in studies related to water balance, blood pressure regulation, and vasoconstriction. Lypressin is also used in studies related to the role of vasopressin in social behavior, memory, and learning.
Eigenschaften
CAS-Nummer |
14943-47-6 |
|---|---|
Produktname |
Vasopressin, N-(N-gly-gly)-8-lys- |
Molekularformel |
C50H71N15O14S2 |
Molekulargewicht |
1170.3 g/mol |
IUPAC-Name |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-[[2-[(2-aminoacetyl)amino]acetyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C50H71N15O14S2/c51-17-5-4-9-30(43(72)57-23-40(55)69)60-49(78)37-10-6-18-65(37)50(79)36-26-81-80-25-35(58-42(71)24-56-41(70)22-52)48(77)62-33(20-28-11-13-29(66)14-12-28)46(75)61-32(19-27-7-2-1-3-8-27)45(74)59-31(15-16-38(53)67)44(73)63-34(21-39(54)68)47(76)64-36/h1-3,7-8,11-14,30-37,66H,4-6,9-10,15-26,51-52H2,(H2,53,67)(H2,54,68)(H2,55,69)(H,56,70)(H,57,72)(H,58,71)(H,59,74)(H,60,78)(H,61,75)(H,62,77)(H,63,73)(H,64,76)/t30-,31-,32-,33-,34-,35-,36-,37-/m0/s1 |
InChI-Schlüssel |
CCRWKEXAIAOAJN-MDKUUQCZSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N |
SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N |
Kanonische SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N |
Andere CAS-Nummern |
14943-47-6 |
Sequenz |
GGCYFQNCPKG |
Synonyme |
N-(N-glycylglycyl)-8-lysine vasopressin triglycyl-desglycine amide lysine vasopressin vasopressin, N-(N-Gly-Gly)-8-Lys- vasopressin, N-(N-glycylglycyl)-8-lysine- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



